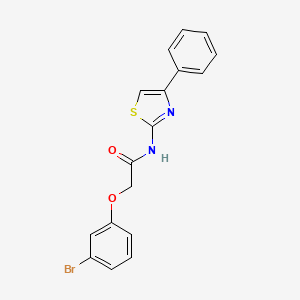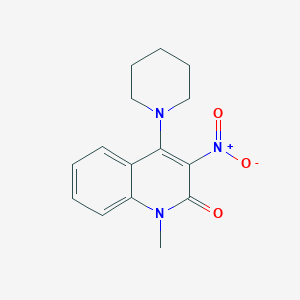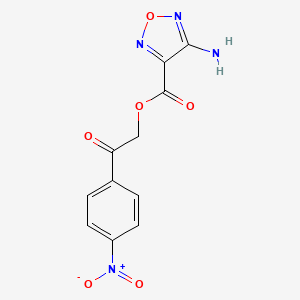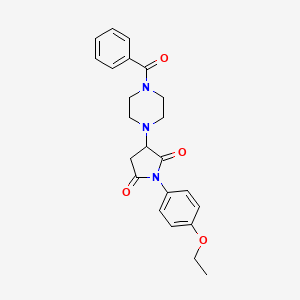
2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of BPTA involves its binding to specific amino acid residues in the target protein, resulting in the stabilization of the protein complex. This stabilization allows for the detection and characterization of protein-protein interactions, which can provide valuable insights into the biological processes involved in various diseases.
Biochemical and Physiological Effects:
BPTA has been shown to have minimal biochemical and physiological effects, making it an ideal chemical probe for the detection of protein-protein interactions. BPTA has been found to be non-toxic and does not interfere with the normal functioning of cells, making it a safe and effective tool for scientific research.
实验室实验的优点和局限性
One of the major advantages of using BPTA as a chemical probe is its high specificity for the target protein. BPTA has been shown to bind to the target protein with high affinity, allowing for the accurate detection and characterization of protein-protein interactions. However, one of the limitations of using BPTA is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for the use of BPTA in scientific research. One potential application is its use in the development of new drugs for the treatment of various diseases. BPTA has been shown to have a high affinity for specific target proteins, making it a promising candidate for the development of targeted therapies. Additionally, BPTA could be used in the development of new diagnostic tools for the early detection of diseases such as cancer. Overall, the potential applications of BPTA in scientific research are vast, and further studies are needed to fully explore its potential.
合成方法
The synthesis of BPTA involves the reaction between 3-bromoanisole and 4-phenyl-2-thiazolamine in the presence of acetic anhydride and a catalyst. This reaction results in the formation of BPTA, which is a white solid with a molecular weight of 386.42 g/mol.
科学研究应用
BPTA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of BPTA is its use as a chemical probe for the detection of protein-protein interactions. BPTA has been used to identify and characterize the interactions between various proteins, including those involved in the regulation of gene expression, cell signaling, and disease progression.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c18-13-7-4-8-14(9-13)22-10-16(21)20-17-19-15(11-23-17)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTKMUDIYCOBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5106654.png)
![1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5106665.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5106673.png)
![1-acetyl-4-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5106675.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5106683.png)
![2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5106690.png)

![3,5-dibromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5106710.png)

![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5106728.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B5106750.png)

![N-(4-methoxybenzyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5106762.png)
![{5-[4-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5106766.png)
